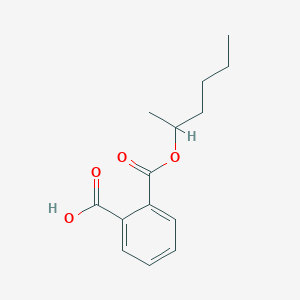

5-Hydroxy-6-methylpyridine-2-carboxylic acid

Overview

Description

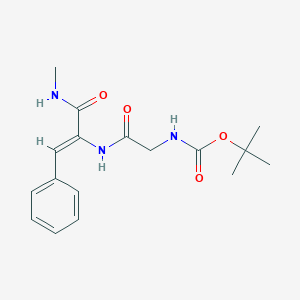

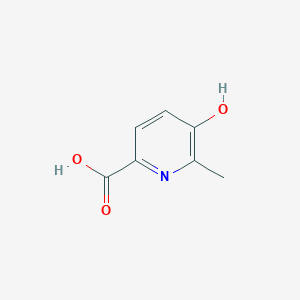

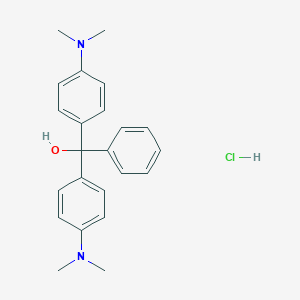

5-Hydroxy-6-methylpyridine-2-carboxylic acid (HMP) is a pyridine derivative that has gained attention in the scientific community due to its potential applications in various fields. HMP is a heterocyclic compound that contains a pyridine ring with a hydroxyl group and a carboxylic acid group attached to it. This molecule has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

1. Synthesis and Characterization of Novel Compounds

5-Hydroxy-6-methylpyridine-2-carboxylic acid is instrumental in the synthesis and characterization of novel compounds. For instance, its derivatives have been used in the creation of tridentate ligands suitable for complexing with lanthanide(III) cations, as explored by Charbonnière et al. (2001) (Charbonnière, Weibel, & Ziessel, 2001). Additionally, Yenikaya et al. (2011) synthesized a novel amino salicylato salt and its Cu(II) complex using derivatives of this compound, which showed potential as inhibitors of human carbonic anhydrase isoenzymes (Yenikaya et al., 2011).

2. Role in Tautomerism and Structural Analysis

The compound is also significant in the study of tautomerism and structural analysis of organic molecules. For example, Van Stipdonk et al. (2014) investigated the gas-phase structure of deprotonated 6-hydroxynicotinic acid, a derivative of this compound, to understand better the tautomerization of N-heterocyclic compounds (Van Stipdonk et al., 2014).

3. Development of Pharmaceutical Intermediates

Furthermore, this compound plays a role in developing pharmaceutical intermediates. Bai Jin-quan (2013) reviewed the synthesis methods of 5-methylpyrazine-2-carboxylic acid, an important pharmaceutical intermediate, highlighting the chemical, electrochemical, and microbial synthesis methods, with chemical synthesis being the most widely used method. This process involves the utilization of this compound derivatives (Bai Jin-quan, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Mode of Action

5-Hydroxy-6-methylpyridine-2-carboxylic acid interacts with its targets through chemical reactions. It reacts with carboxylic acids RCOOH to give an equilibrium mixture of products. It also plays a role in the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid with NAD+.

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

It has been used as a starting reagent for the synthesis of other compounds . It has also been used as a ligand of a platinum complex, which showed protein kinase inhibitory action at nanomolar levels . This suggests that 5-Hydroxy-6-methylpyridine-2-carboxylic acid may interact with enzymes and proteins in biochemical reactions.

Cellular Effects

Given its role as a ligand in a platinum complex with protein kinase inhibitory action , it may influence cell function by modulating protein kinase activity. Protein kinases play crucial roles in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a ligand in a platinum complex, it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

properties

IUPAC Name |

5-hydroxy-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-6(9)3-2-5(8-4)7(10)11/h2-3,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGJZYTUFVQTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300077 | |

| Record name | 5-Hydroxy-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121447-41-4 | |

| Record name | 5-Hydroxy-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)